molecular formula C18H16N2O4S B2796626 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2309751-67-3

4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2796626
CAS No.: 2309751-67-3
M. Wt: 356.4
InChI Key: FRCGGXYEDCRBNO-UHFFFAOYSA-N
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Description

4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a furan ring, a pyridine ring, and a benzenesulfonamide group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.

Scientific Research Applications

4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyridine rings, followed by their coupling with the benzenesulfonamide group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-acetyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-13(21)15-4-6-17(7-5-15)25(22,23)20-11-14-9-16(12-19-10-14)18-3-2-8-24-18/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCGGXYEDCRBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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